2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid
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Overview
Description
2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid is a complex organic compound with the molecular formula C18H20N2O4 . This compound is characterized by its unique structure, which includes a cyclohexadienyl ring, a phenylcyclopropyl group, and an amino acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid involves multiple steps, typically starting with the preparation of the cyclohexadienyl ring and the phenylcyclopropyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxy groups, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid is unique due to its specific structural features. Similar compounds include:
- 2-Amino-3-[4-Hydroxy-6-Oxo-3-(Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid
- 2-Amino-3-[4-Hydroxy-6-Oxo-3-(Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid
These compounds share some structural similarities but differ in the specific substituents on the cyclohexadienyl ring or the cyclopropyl group, leading to differences in their chemical and biological properties .
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-amino-3-[4-hydroxy-2-oxo-5-(2-phenylcyclopropyl)iminocyclohex-3-en-1-yl]propanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-13(18(23)24)6-11-7-15(17(22)9-16(11)21)20-14-8-12(14)10-4-2-1-3-5-10/h1-5,9,11-14,22H,6-8,19H2,(H,23,24) |
InChI Key |
QDTWKLJWNHRCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N=C2CC(C(=O)C=C2O)CC(C(=O)O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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